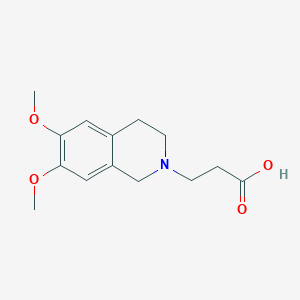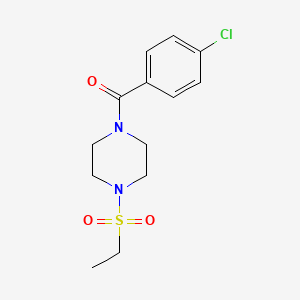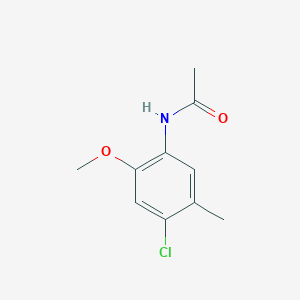
3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid is a chemical compound that has attracted attention due to its structural complexity and potential for various applications. Its synthesis and analysis involve intricate procedures that provide insights into its molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of this compound involves several key steps, including the Pictet-Spengler ring closure and asymmetric hydrogenation. A notable study by O'reilly, Derwin, and Lin (1990) presents an optically pure form of a related compound, achieved through the Pictet-Spengler ring closure of optically pure (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride salt, without significant racemization. This process is facilitated by a developed asymmetric hydrogenation catalyst system that allows rapid screening of various chiral phosphine ligands (O'reilly, Derwin, & Lin, 1990).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid has been extensively studied. For example, the work by Shiotani et al. (1988) provides a detailed two-dimensional NMR spectral assignment and X-ray structural determination of a related compound, showcasing the compound's detailed molecular structure and contributing to a deeper understanding of its chemical characteristics (Shiotani, Morita, Ishida, In, & Tatemitsu, 1988).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its molecular structure. A study by Surikova et al. (2010) explores the reactions of 2,3-dioxopyrrolo[2,1-a]isoquinolines with amines and arylhydrazines to synthesize corresponding amides and hydrazides, indicating the compound's versatility in forming various derivatives with potential antifungal activity (Surikova, Mikhailovskii, Aleksandrova, Kir’yanova, & Vakhrin, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. However, specific studies focusing solely on the physical properties of 3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid were not identified in the current literature search.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and degradation pathways, are essential for applications in synthesis and potential pharmaceutical use. The chemical properties can be inferred from studies on related compounds, such as the work by Kutsuma, Fujiyama, and Kobayashi (1972), which examines the cycloaddition reactions and pyrolysis of isoquinolinium derivatives, shedding light on the chemical behavior and reaction pathways of similar compounds (Kutsuma, Fujiyama, & Kobayashi, 1972).
作用机制
安全和危害
属性
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSFXIIDLAELJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5630185.png)
![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane](/img/structure/B5630187.png)

![2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5630210.png)
![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5630219.png)
![4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine](/img/structure/B5630225.png)



![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5630254.png)
![9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5630255.png)
![4-[1-(2-methoxyphenyl)cyclopentyl]phenol](/img/structure/B5630260.png)